N-[2-(2-cyclopentylidenehydrazino)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide
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Overview
Description
N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound that features a cyclopentylidenehydrazinecarbonyl group, a methoxyphenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple steps:
Formation of Cyclopentylidenehydrazinecarbonyl Intermediate: This step involves the reaction of cyclopentanone with hydrazine hydrate under acidic conditions to form cyclopentylidenehydrazine.
Acylation: The intermediate is then acylated with an appropriate acyl chloride, such as acetyl chloride, to form the acylated hydrazine derivative.
Methanesulfonamide Formation: The final step involves the reaction of the acylated hydrazine derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-methoxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazinecarbonyl group can be reduced to form a hydrazine group.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-methoxyphenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Research: It can be used as a probe to study the function of specific proteins and enzymes in biological systems.
Mechanism of Action
The mechanism of action of N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-hydroxyphenyl)methanesulfonamide
- N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-chlorophenyl)methanesulfonamide
Uniqueness
N-[1-(N’-Cyclopentylidenehydrazinecarbonyl)ethyl]-N-(4-methoxyphenyl)methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Properties
Molecular Formula |
C16H23N3O4S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-2-(4-methoxy-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C16H23N3O4S/c1-12(16(20)18-17-13-6-4-5-7-13)19(24(3,21)22)14-8-10-15(23-2)11-9-14/h8-12H,4-7H2,1-3H3,(H,18,20) |
InChI Key |
YPLDTZNDJJNWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN=C1CCCC1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Origin of Product |
United States |
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